molecular formula C45H32N4 B8227335 Tetrakis(4-(pyridin-4-yl)phenyl)methane

Tetrakis(4-(pyridin-4-yl)phenyl)methane

Cat. No.: B8227335
M. Wt: 628.8 g/mol
InChI Key: JTVXUFJCXRDJSY-UHFFFAOYSA-N
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Description

Tetrakis(4-(pyridin-4-yl)phenyl)methane is a rigid tetrahedral aromatic compound that features four pyridin-4-yl groups attached to a central methane core. This compound is known for its unique structural properties, making it a valuable building block in the synthesis of metal-organic frameworks and other supramolecular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(4-(pyridin-4-yl)phenyl)methane can be synthesized through a multi-step organic synthesis process. One common method involves the condensation of pyridine-4-carboxaldehyde with tetraphenylmethane under specific reaction conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4-(pyridin-4-yl)phenyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridin-4-yl rings .

Mechanism of Action

The mechanism of action of Tetrakis(4-(pyridin-4-yl)phenyl)methane involves its ability to form stable complexes with metal ions through coordination bonds. The pyridin-4-yl groups act as electron-donating ligands, facilitating the formation of metal-organic frameworks and other supramolecular structures. These interactions can influence the electronic properties and stability of the resulting complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(4-(pyridin-4-yl)phenyl)methane is unique due to the specific positioning of the pyridin-4-yl groups, which enhances its ability to form stable coordination complexes and metal-organic frameworks. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various scientific applications .

Properties

IUPAC Name

4-[4-[tris(4-pyridin-4-ylphenyl)methyl]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H32N4/c1-9-41(10-2-33(1)37-17-25-46-26-18-37)45(42-11-3-34(4-12-42)38-19-27-47-28-20-38,43-13-5-35(6-14-43)39-21-29-48-30-22-39)44-15-7-36(8-16-44)40-23-31-49-32-24-40/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVXUFJCXRDJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C(C3=CC=C(C=C3)C4=CC=NC=C4)(C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=NC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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